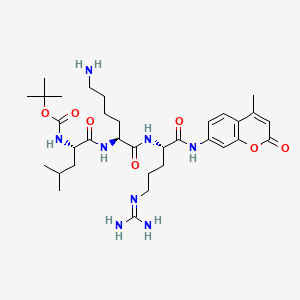

Boc-Leu-Lys-Arg-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52N8O7/c1-19(2)16-25(41-32(46)48-33(4,5)6)30(45)40-23(10-7-8-14-34)29(44)39-24(11-9-15-37-31(35)36)28(43)38-21-12-13-22-20(3)17-27(42)47-26(22)18-21/h12-13,17-19,23-25H,7-11,14-16,34H2,1-6H3,(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H4,35,36,37)/t23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHPIUJOSIJECH-SDHOMARFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401111490 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401111490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

672.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109358-47-6 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109358-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401111490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Boc-Leu-Lys-Arg-AMC: A Fluorogenic Substrate for Proprotein Convertase Kex2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-Leu-Lys-Arg-AMC is a synthetic, fluorogenic peptide substrate meticulously designed for the sensitive and specific assay of Kex2 endoprotease activity. Kex2, a calcium-dependent serine protease found in the trans-Golgi network, plays a critical role in the maturation of proproteins and prohormones by cleaving at the carboxyl side of paired basic amino acid residues. This guide provides an in-depth overview of this compound, including its biochemical properties, detailed experimental protocols for its use, and its application in studying the secretory pathway.

Introduction

This compound, chemically known as t-Butyloxycarbonyl-L-leucyl-L-lysyl-L-arginine-7-amido-4-methylcoumarin, is a valuable tool for researchers studying proteolytic processing in the secretory pathway. Its core peptide sequence, Leu-Lys-Arg, mimics the cleavage site recognized by the yeast endoprotease Kex2 (also known as kexin or prohormone-processing enzyme yscF). Upon enzymatic cleavage between the Arginine (Arg) residue and the 7-amido-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released, providing a direct and quantifiable measure of Kex2 activity.

Biochemical Properties and Mechanism of Action

The utility of this compound as a substrate is rooted in the specificity of the Kex2 enzyme. Kex2, a member of the subtilisin-like proprotein convertase family, recognizes and cleaves polypeptide chains at the C-terminal side of dibasic amino acid pairs, with a preference for Lys-Arg and Arg-Arg sequences.[1] The N-terminal Boc (t-Butyloxycarbonyl) group serves as a protecting group.

The enzymatic reaction proceeds as follows:

This compound + Kex2 → Boc-Leu-Lys-Arg + AMC (fluorescent)

The liberated AMC molecule exhibits strong fluorescence, which can be monitored in real-time to determine the rate of the enzymatic reaction.

Quantitative Data

The following table summarizes the kinetic parameters for the cleavage of a closely related substrate, Boc-Leu-Lys-Arg-MCA, by soluble Kex2 protease. These values provide a strong indication of the kinetic profile for this compound.

| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) |

| Boc-Leu-Lys-Arg-MCA | 3.9 | 23 | 5,900,000 |

| Data from Brenner and Fuller, 1992.[2] |

The following table outlines the key optical properties for the detection of the released AMC fluorophore.

| Property | Wavelength (nm) |

| Excitation Maximum (λex) | ~380 |

| Emission Maximum (λem) | ~460 |

Experimental Protocols

Materials

-

This compound

-

Purified Kex2 enzyme or cell lysate containing Kex2

-

Assay Buffer: 200 mM Bistris-HCl, pH 7.0

-

Calcium Chloride (CaCl₂) solution (to a final concentration of 1 mM)

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

96-well black microplate

-

Fluorometric plate reader

Preparation of Reagents

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

-

Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (typically in the range of 10-100 µM).

-

Enzyme Preparation: Dilute the Kex2 enzyme in cold Assay Buffer to the desired concentration. Keep on ice.

Assay Procedure

-

To each well of a 96-well black microplate, add 50 µL of the working substrate solution.

-

Initiate the reaction by adding 50 µL of the diluted enzyme preparation to each well.

-

Immediately place the microplate in a fluorometric plate reader pre-set to the appropriate excitation and emission wavelengths (λex = ~380 nm, λem = ~460 nm).

-

Monitor the increase in fluorescence intensity over time. Data is typically collected every minute for 15-30 minutes.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

Workflow Diagram

Caption: A flowchart of the key steps in a Kex2 enzymatic assay.

Signaling Pathway Context

This compound is instrumental in studying the function of Kex2 within the secretory pathway of eukaryotic cells. Kex2 is a resident protease of the trans-Golgi network (TGN), where it plays a crucial role in the maturation of a wide variety of secreted proteins and peptides.[3]

The Role of Kex2 in the Secretory Pathway

Proteins destined for secretion are synthesized in the endoplasmic reticulum (ER), transit through the Golgi apparatus for further modifications, and are then sorted in the TGN for their final destinations. Kex2 acts in the late Golgi to cleave proproteins at specific paired basic residues, a critical step for their activation.[1]

Caption: Kex2 functions in the TGN to process proproteins.

Conclusion

This compound is a highly specific and sensitive fluorogenic substrate that is indispensable for the characterization of Kex2 activity. Its use in enzymatic assays provides valuable insights into the mechanisms of proprotein processing within the secretory pathway. This technical guide serves as a comprehensive resource for researchers employing this powerful tool in their studies of cellular biology and drug development.

References

An In-depth Technical Guide to Boc-Leu-Lys-Arg-AMC: Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Leu-Lys-Arg-AMC (t-Butyloxycarbonyl-L-leucyl-L-lysyl-L-arginine-4-methylcoumaryl-7-amide) is a highly specific, fluorogenic peptide substrate designed for the sensitive detection of certain endoproteases. Its primary application lies in the characterization of enzymes that cleave polypeptide chains at the carboxyl side of paired basic amino acid residues. This guide provides a comprehensive overview of its mechanism of action, kinetic parameters, and a detailed protocol for its use in enzymatic assays.

Core Mechanism of Action

The utility of this compound as a substrate is rooted in the principle of fluorescence resonance energy transfer (FRET) quenching and release. The peptide sequence, Leu-Lys-Arg, mimics the recognition site of specific proteases. Covalently attached to the C-terminal arginine is a 7-amino-4-methylcoumarin (AMC) group, a fluorescent reporter.

In its intact state, the fluorescence of the AMC group is minimal. However, upon enzymatic hydrolysis of the amide bond between the C-terminal arginine and the AMC moiety, the AMC is released. The free AMC molecule is highly fluorescent, and its increase in fluorescence intensity can be monitored over time. This fluorescence signal is directly proportional to the rate of substrate cleavage and, consequently, the activity of the enzyme of interest. The excitation and emission maxima for free AMC are typically in the range of 360-380 nm and 440-460 nm, respectively.

Probing Kex2 Endoprotease Activity: A Technical Guide to the Use of Boc-Leu-Lys-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of the fluorogenic substrate, Boc-Leu-Lys-Arg-AMC, for the characterization of Kex2 endoprotease activity. Kex2, a calcium-dependent serine protease found in yeast, is a key enzyme in the processing of prohormones and other secreted proteins, making it a significant target in various research and drug development contexts.[1][2][3] This document outlines the core principles of the enzymatic assay, detailed experimental protocols, and relevant kinetic data to facilitate accurate and reproducible measurements of Kex2 activity.

Core Principles

The assay for Kex2 endoprotease activity using this compound is based on the principle of fluorescence resonance energy transfer (FRET). The substrate consists of a tripeptide sequence (Leu-Lys-Arg) recognized by Kex2, which is flanked by a tert-butyloxycarbonyl (Boc) protecting group and a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon cleavage of the peptide bond between Arginine (Arg) and AMC by Kex2, the AMC molecule is released, resulting in a measurable increase in fluorescence. This increase in fluorescence is directly proportional to the enzymatic activity of Kex2.

Kex2 specifically cleaves at the carboxyl side of paired basic amino acid residues, such as Lys-Arg and Arg-Arg.[3][4] The Lys-Arg sequence within this compound mimics a natural cleavage site for Kex2, making it a highly specific and sensitive substrate for this enzyme.[2][5][6]

Quantitative Data

The following table summarizes the steady-state kinetic parameters for the cleavage of Boc-Leu-Lys-Arg-MCA by soluble Kex2 protease. This data is crucial for designing experiments and interpreting results.

| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹M⁻¹) |

| Boc-Leu-Lys-Arg-MCA | 23 | 3.9 | 5,900,000 |

| Table 1: Steady-state kinetic parameters for the cleavage of Boc-Leu-Lys-Arg-MCA by soluble Kex2 protease at 37°C. Data extracted from Brenner and Fuller (1992).[7] |

Experimental Protocols

This section provides a detailed methodology for performing a Kex2 endoprotease activity assay using this compound. The protocol is adapted from established methods for measuring Kex2 activity with fluorogenic substrates.[7]

Materials and Reagents

-

Recombinant Kex2 protease[4]

-

Assay Buffer: 200 mM Bistris-HCl, pH 7.0, 1 mM CaCl₂, 0.01% (v/v) Triton X-100[7]

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

96-well black microplates

-

Fluorimeter capable of excitation at ~380 nm and emission at ~460 nm[7][11]

Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. The recommended storage for the stock solution is at -20°C for up to one month or -80°C for up to six months.[8]

-

Prepare the Assay Buffer and store it at 4°C.

-

Dilute the recombinant Kex2 protease in Assay Buffer to the desired working concentration just before use.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following components in the specified order:

-

Assay Buffer

-

Diluted Kex2 protease

-

-

Pre-incubate the plate at 37°C for 5 minutes to allow the enzyme to equilibrate.

-

-

Initiation of Reaction:

-

To initiate the enzymatic reaction, add the this compound substrate to each well. The final substrate concentration should be optimized based on the Km value (e.g., for kinetic studies, a range of concentrations bracketing the Km is recommended). For routine assays, a concentration of 10-20 µM can be used.

-

The final volume in each well should be consistent (e.g., 100 µL).

-

-

Fluorescence Measurement:

-

Immediately after adding the substrate, place the microplate in a pre-warmed (37°C) fluorimeter.

-

Measure the increase in fluorescence over time (kinetic mode) at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.[7][11] Record data points every 30-60 seconds for 10-30 minutes.

-

-

Data Analysis:

-

Determine the initial rate of the reaction (V₀) from the linear portion of the fluorescence versus time plot.

-

If determining kinetic parameters, plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to calculate Km and Vmax. The kcat can then be determined if the enzyme concentration is known.

-

Visualizations

Enzymatic Cleavage of this compound

Caption: Kex2 binds to and cleaves this compound, releasing fluorescent AMC.

Experimental Workflow for Kex2 Activity Assay

Caption: A stepwise workflow for measuring Kex2 endoprotease activity.

References

- 1. Boc-Leu-Arg-Arg-AMC -HongTide Biotechnology [hongtide.com]

- 2. Structural and enzymatic characterization of a purified prohormone-processing enzyme: secreted, soluble Kex2 protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of Kex2p Cleavage Site for In Vitro Processing of Recombinant Proteins Produced by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. yeasenbio.com [yeasenbio.com]

- 5. Quantitative assessment of enzyme specificity in vivo: P2 recognition by Kex2 protease defined in a genetic system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative assessment of enzyme specificity in vivo: P2 recognition by Kex2 protease defined in a genetic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. brennerlab.net [brennerlab.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. glpbio.com [glpbio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ubpbio.com [ubpbio.com]

An In-depth Technical Guide to Boc-Leu-Lys-Arg-AMC in Proteomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Leu-Lys-Arg-AMC (Boc-LKR-AMC) is a synthetic, fluorogenic peptide substrate utilized in proteomics and drug discovery to assay the activity of trypsin-like proteases. Its high specificity and sensitivity make it a valuable tool for studying enzymes that cleave on the carboxyl side of paired basic amino acids. This guide provides a comprehensive overview of its mechanism of action, applications, and detailed protocols for its use in research settings.

The core structure of this substrate consists of a tripeptide sequence, Leucine-Lysine-Arginine, which is recognized by specific proteases. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group to prevent unwanted degradation. The C-terminus is conjugated to a fluorophore, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between Arginine and AMC, the free AMC is released, resulting in a significant increase in fluorescence that can be measured to quantify enzyme activity.

Mechanism of Action

The utility of this compound as a protease substrate is based on the principle of fluorescence quenching and dequenching.

Figure 1: Mechanism of this compound cleavage.

Key Target Enzymes and Applications

This compound is primarily used to assay the activity of two main classes of proteases:

-

The 20S and 26S Proteasomes: This substrate is widely used to measure the trypsin-like peptidase activity of the proteasome, a multi-catalytic protease complex central to the ubiquitin-proteasome system (UPS) for protein degradation.[1] The trypsin-like activity is one of the three major proteolytic activities of the proteasome, cleaving after basic amino acid residues.

-

Kex2 Endoprotease (Kexin): this compound is a good substrate for the Kex2 endoprotease, a calcium-dependent serine protease found in yeast.[2][3][4][5] Kex2 is a prototype for proprotein convertases that process precursor proteins in the secretory pathway.[2][3][4][5]

Its applications in proteomics and drug discovery include:

-

Enzyme activity assays: Quantifying the activity of purified proteasomes or Kex2.

-

High-throughput screening (HTS): Screening for inhibitors of trypsin-like proteases.

-

Kinetic studies: Determining kinetic parameters such as Km and Vmax for target enzymes.

-

Investigating cellular pathways: Studying the role of proteasome or Kex2 activity in various biological processes.

Quantitative Data

Table 1: General Properties of this compound and Related Substrates

| Property | Value | Reference |

| Synonyms | Boc-LKR-AMC | [2] |

| Molecular Weight | ~672.83 g/mol | [6] |

| Excitation Wavelength | ~380 nm | |

| Emission Wavelength | ~460 nm | |

| Solubility | Soluble in DMSO |

Note: The exact excitation and emission maxima may vary slightly depending on the buffer conditions and instrumentation used. It is recommended to determine the optimal settings experimentally.

Signaling Pathways

The Ubiquitin-Proteasome System (UPS)

This compound is instrumental in studying the trypsin-like activity of the proteasome, a key component of the UPS. This pathway is responsible for the degradation of the majority of intracellular proteins, thereby regulating a vast array of cellular processes.

Figure 2: The Ubiquitin-Proteasome Pathway.

The Kex2 Processing Pathway in Yeast

This compound serves as a substrate for Kex2, a key protease in the secretory pathway of yeast, responsible for the maturation of pro-hormones and other secreted proteins.

Figure 3: The Kex2 processing pathway in yeast.

Experimental Protocols

The following are detailed methodologies for key experiments using this compound and its close analog, Boc-Leu-Arg-Arg-AMC.

Protocol 1: General Protease Activity Assay

This protocol can be adapted for purified proteases or cell lysates.

Figure 4: General workflow for a protease activity assay.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Purified protease or cell lysate

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

-

Prepare the Assay Buffer. The optimal pH and buffer composition may vary depending on the target protease. For the proteasome, a common buffer is 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂ and 1 mM DTT.

-

Dilute the protease or cell lysate to the desired concentration in Assay Buffer.

-

Prepare the substrate working solution. Dilute the 10 mM stock solution in Assay Buffer to the desired final concentration (typically in the range of 10-100 µM).

-

Set up the reaction in a 96-well black microplate. Add the enzyme/lysate solution to the wells, followed by the substrate working solution to initiate the reaction. A typical reaction volume is 100-200 µL. Include appropriate controls (e.g., buffer only, substrate only, and a known inhibitor).

-

Incubate the plate at 37°C.

-

Measure the increase in fluorescence over time using a fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm.

-

Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence versus time plot.

Protocol 2: Determining Kinetic Parameters (Km and Vmax)

This protocol describes how to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of a protease with this compound.

Procedure:

-

Follow the general protease activity assay protocol (Protocol 1).

-

Vary the concentration of this compound over a wide range (e.g., 0.1 to 10 times the expected Km). Keep the enzyme concentration constant and low enough to ensure initial velocity conditions.

-

For each substrate concentration, measure the initial velocity (V₀) of the reaction.

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax.

Protocol 3: Inhibitor Screening Assay (IC₅₀ Determination)

This protocol is for screening potential inhibitors and determining their half-maximal inhibitory concentration (IC₅₀).

Procedure:

-

Follow the general protease activity assay protocol (Protocol 1).

-

Keep the concentrations of the enzyme and this compound constant. The substrate concentration should ideally be at or below the Km value.

-

Prepare a serial dilution of the inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature or 37°C before adding the substrate.

-

Initiate the reaction by adding the substrate and measure the enzyme activity as described above.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a versatile and sensitive fluorogenic substrate for monitoring the activity of trypsin-like proteases, particularly the proteasome and Kex2 endoprotease. Its use in well-defined experimental protocols, as outlined in this guide, enables researchers to conduct detailed kinetic analyses, screen for inhibitors, and investigate the roles of these important proteases in cellular signaling and disease. The provided methodologies and diagrams serve as a valuable resource for scientists and professionals in the fields of proteomics and drug development.

References

The Role of Boc-Leu-Lys-Arg-AMC in Enzymology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Leu-Lys-Arg-AMC (tert-butyloxycarbonyl-L-leucyl-L-lysyl-L-arginine-7-amido-4-methylcoumarin) is a highly specific fluorogenic substrate extensively utilized in enzymology to assay the activity of certain proteases. Its core utility lies in the covalent linkage of a peptide sequence recognized by a specific enzyme to a fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC). Upon enzymatic cleavage of the peptide backbone, the AMC molecule is liberated, resulting in a significant increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescent signal provides a sensitive and continuous method for monitoring enzyme kinetics, screening for inhibitors, and characterizing enzyme function. This technical guide provides an in-depth overview of this compound, its primary target enzyme, Kex2 endoprotease, relevant experimental protocols, and its application in research and drug development.

Core Principles of Fluorogenic Substrate Assays

The fundamental principle behind the use of this compound is the quenching of the AMC fluorophore's fluorescence when it is part of the larger peptide structure. Enzymatic hydrolysis of the amide bond between the arginine residue and the AMC molecule releases the free AMC. The fluorescence of free AMC is significantly higher than that of the conjugated substrate. This change in fluorescence can be monitored in real-time using a fluorometer, with an excitation wavelength typically around 360-380 nm and an emission wavelength of 440-460 nm. The rate of increase in fluorescence is directly proportional to the rate of substrate cleavage and, therefore, to the enzyme's activity.

Kex2 Endoprotease: The Primary Target

This compound is a well-established and highly specific substrate for the Kex2 endoprotease (also known as kexin or yeast proteinase yscF)[1][2][3][4]. Kex2 is a calcium-dependent serine protease found in the trans-Golgi network of yeast and is a key enzyme in the processing of precursor proteins[5]. It recognizes and cleaves proteins on the C-terminal side of paired basic amino acid residues, with a strong preference for Lys-Arg and Arg-Arg sequences[2][5].

The specificity of Kex2 for paired basic residues is crucial for its biological function, which includes the maturation of secreted proteins like the alpha-mating factor and killer toxin in yeast[5]. Homologs of Kex2, known as proprotein convertases (PCs), are found in mammals and are responsible for the processing of a wide array of precursor proteins, including hormones, growth factors, and viral envelope proteins. Therefore, the study of Kex2 and the use of substrates like this compound have significant implications for understanding fundamental cellular processes and for the development of therapeutics targeting these pathways.

Quantitative Data: Enzyme-Substrate Interactions

The interaction between an enzyme and its substrate can be quantitatively described by the Michaelis-Menten kinetic parameters, Km and kcat. The Km value represents the substrate concentration at which the reaction rate is half of its maximum (Vmax) and is an inverse measure of the substrate's binding affinity to the enzyme. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

A study by Brenner and Fuller (1992) provides key kinetic parameters for the cleavage of a closely related substrate, Boc-Leu-Lys-Arg-MCA (methylcoumarinamide), by secreted, soluble Kex2 protease[2]. The data from this and other relevant studies are summarized in the table below.

| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | Reference |

| Boc-Leu-Lys-Arg-MCA | Kex2 | 3.9 | 23 | 5,900,000 | [2] |

| Boc-Leu-Arg-Arg-MCA | Kex2 | 17 | 45 | 2,600,000 | [2] |

| Ac-Pro-Met-Tyr-Lys-Arg-MCA | Kex2 | 2.2 | 25 | 11,000,000 | [2] |

| Boc-Gln-Arg-Arg-MCA | Kex2 | 13 | 21 | 1,600,000 | [2] |

Note: MCA (methylcoumarinamide) is structurally and functionally very similar to AMC (amido-4-methylcoumarin), and the kinetic values are considered comparable for the purpose of this guide.

Experimental Protocols

General Fluorometric Enzyme Assay Protocol for Kex2 using this compound

This protocol provides a general framework for measuring Kex2 activity. Optimal conditions may vary depending on the specific form of the enzyme (e.g., purified, in cell lysate) and the experimental goals.

Materials:

-

Purified Kex2 enzyme or cell lysate containing Kex2

-

This compound substrate

-

Assay Buffer: 200 mM Bistris-HCl, pH 7.0, 1 mM CaCl₂, 0.01% (v/v) Triton X-100[2]

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

96-well black microplates (for fluorescence assays)

-

Fluorometric plate reader with excitation at ~380 nm and emission at ~460 nm

-

Free 7-amino-4-methylcoumarin (AMC) for standard curve

Procedure:

-

Preparation of Reagents:

-

Substrate Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in high-quality, anhydrous DMSO. Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

-

Assay Buffer: Prepare the assay buffer and ensure the pH is accurately adjusted. The presence of CaCl₂ is critical for Kex2 activity.

-

Enzyme Solution: Dilute the Kex2 enzyme to the desired concentration in cold assay buffer immediately before use. Keep the enzyme on ice. The optimal enzyme concentration should be determined empirically but should be low enough to ensure the initial reaction rate is linear over a reasonable time course.

-

-

AMC Standard Curve:

-

To convert the relative fluorescence units (RFU) to the concentration of product formed, a standard curve of free AMC must be generated.

-

Prepare a series of dilutions of free AMC in the assay buffer, ranging from 0 to a concentration that is expected to be the maximum produced in the enzymatic reaction.

-

Add the AMC dilutions to the wells of the 96-well plate.

-

Measure the fluorescence at the same settings used for the enzyme assay.

-

Plot the fluorescence intensity (RFU) against the known AMC concentration to generate a standard curve. The slope of this curve will be used to convert RFU/min to moles of AMC/min.

-

-

Enzyme Assay:

-

Set up the reactions in a 96-well black microplate. A typical reaction volume is 100-200 µL.

-

Add the assay buffer to each well.

-

Add the enzyme solution to the appropriate wells. Include a no-enzyme control to measure background substrate hydrolysis.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding the this compound substrate to each well. The final substrate concentration should ideally be around the Km value for accurate kinetic measurements, or at a saturating concentration (e.g., 5-10 times the Km) for inhibitor screening.

-

Immediately place the plate in the fluorometric plate reader and begin monitoring the fluorescence intensity over time (kinetic mode). Record data every 30-60 seconds for a period of 15-60 minutes. The reaction should be in the initial linear phase.

-

-

Data Analysis:

-

For each sample, plot the fluorescence intensity (RFU) versus time (minutes).

-

Determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the curve (ΔRFU/Δt).

-

Subtract the rate of the no-enzyme control from the rates of the enzyme-containing samples.

-

Convert the rate from RFU/min to moles of AMC/min using the slope from the AMC standard curve.

-

Enzyme activity can be expressed as moles of substrate hydrolyzed per unit time per amount of enzyme (e.g., µmol/min/mg).

-

For determining Km and Vmax, repeat the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Signaling Pathways and Experimental Workflows

Kex2 Proprotein Processing Pathway

Kex2 is a key component of the secretory pathway in yeast, responsible for the maturation of various precursor proteins. The following diagram illustrates the general pathway of Kex2-mediated proprotein processing.

Caption: Kex2-mediated proprotein processing pathway in the Golgi apparatus.

Experimental Workflow for Enzyme Inhibition Assay

The following workflow outlines the key steps in using this compound to screen for and characterize inhibitors of Kex2.

Caption: Workflow for a Kex2 enzyme inhibition assay using this compound.

Applications in Research and Drug Development

The use of this compound and the study of Kex2 have broad applications:

-

Basic Research: It allows for the detailed characterization of Kex2 and its homologs, providing insights into the mechanisms of protein processing and secretion.

-

Drug Discovery: As mammalian proprotein convertases are implicated in various diseases, including cancer, viral infections (e.g., processing of viral envelope proteins), and metabolic disorders, Kex2 serves as a valuable model for screening and developing inhibitors of these enzymes.

-

Biotechnology: In the production of recombinant proteins in yeast, understanding and potentially engineering Kex2 activity can be crucial for obtaining correctly processed and active therapeutic proteins.

Conclusion

This compound is a powerful and specific tool for the study of Kex2 endoprotease and related enzymes. Its fluorogenic properties enable sensitive and continuous monitoring of enzyme activity, making it ideal for a wide range of applications in enzymology, from basic kinetic studies to high-throughput screening for drug candidates. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to utilize this valuable substrate in their work.

References

Unveiling the Fluorescence of Boc-Leu-Lys-Arg-AMC: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide detailing the fluorescence properties and applications of the synthetic peptide substrate, Boc-Leu-Lys-Arg-AMC, is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the substrate's core fluorescent characteristics, methodologies for its use in enzyme kinetics, and its role in specific biological pathways.

This compound is a fluorogenic substrate primarily utilized in the study of specific proteases, most notably the Kex2 endoprotease, a key enzyme in the secretory pathway of yeast and a homolog of mammalian prohormone convertases. The substrate consists of a peptide sequence (Leucine-Lysine-Arginine) recognized by the target enzyme, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Enzymatic cleavage at the C-terminal side of the arginine residue liberates the highly fluorescent AMC, providing a direct and sensitive measure of enzyme activity.

Core Fluorescence Properties

The fluorescence of the cleaved 7-amino-4-methylcoumarin (AMC) is central to the utility of this compound. The key quantitative fluorescence parameters are summarized below. It is important to note that while the excitation and emission maxima are well-established for AMC in aqueous solutions, the quantum yield and molar extinction coefficient can vary with environmental conditions such as solvent polarity and pH.

| Parameter | Value | Notes |

| Excitation Maximum (λex) | 340 - 380 nm | The optimal excitation wavelength for the liberated AMC fluorophore. |

| Emission Maximum (λem) | 440 - 460 nm | The peak wavelength of the emitted fluorescent light from AMC. |

| Molar Extinction Coefficient (ε) of AMC | ~17,800 - 18,000 M⁻¹cm⁻¹ | In ethanol. Values in aqueous buffers may vary. |

| Quantum Yield (Φ) of AMC | Not definitively reported in aqueous buffer; related aminocoumarins show high quantum yields. | The efficiency of converting absorbed light into emitted light. |

Enzymatic Cleavage and Fluorescence Generation

The fundamental principle behind the use of this compound is the enzymatic liberation of the AMC fluorophore. The process is a direct indicator of the presence and activity of the target protease.

Experimental Protocols

General Enzyme Assay Workflow

A typical enzyme assay using this compound involves monitoring the increase in fluorescence over time. The initial rate of this increase is proportional to the enzyme's activity.

Detailed Methodology for a Kex2 Endoprotease Assay

-

Reagent Preparation :

-

Assay Buffer : A typical buffer for Kex2 activity is 50 mM Tris-HCl, pH 7.5, containing 1 mM CaCl₂.

-

Substrate Stock Solution : Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Enzyme Solution : Dilute the Kex2 endoprotease to the desired concentration in the assay buffer. The optimal concentration should be determined empirically.

-

-

Assay Procedure :

-

Pipette the desired volume of the enzyme solution into the wells of a microplate.

-

Add the assay buffer to bring the total volume to the desired pre-substrate addition volume (e.g., 90 µL).

-

Initiate the reaction by adding the this compound substrate to a final concentration typically in the low micromolar range (e.g., 10 µL of a 10x working solution).

-

Immediately place the microplate in a fluorescence plate reader.

-

-

Data Acquisition and Analysis :

-

Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes) using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Plot the fluorescence intensity versus time. The initial linear portion of the curve represents the initial velocity of the reaction.

-

Calculate the slope of this linear portion to determine the rate of substrate cleavage.

-

Application in Signaling Pathway Analysis: The Kex2 Protease Pathway

This compound is a valuable tool for studying the activity of Kex2 protease, which plays a crucial role in the post-translational modification of secreted proteins in yeast. Kex2 is responsible for the proteolytic maturation of pro-proteins, such as the α-factor mating pheromone and killer toxin, by cleaving at the C-terminus of paired basic amino acid residues.[1][2][3]

This technical guide provides a foundational understanding of the fluorescence properties and applications of this compound. For specific experimental applications, optimization of assay conditions is recommended to achieve the most accurate and reproducible results.

References

- 1. Structural and Functional Analysis of Peptides Derived from KEX2-Processed Repeat Proteins in Agaricomycetes Using Reverse Genetics and Peptidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Posttranslational processing of the prohormone-cleaving Kex2 protease in the Saccharomyces cerevisiae secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KEX2 | SGD [yeastgenome.org]

The Core of Discovery: An In-depth Technical Guide to AMC-Based Fluorogenic Substrates

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological research and drug discovery, the ability to sensitively and accurately measure enzyme activity is paramount. Among the diverse tools available, 7-amino-4-methylcoumarin (AMC)-based fluorogenic substrates have emerged as a cornerstone for a wide array of enzymatic assays. Their high sensitivity and adaptability to high-throughput screening have made them indispensable in academic laboratories and pharmaceutical research. This guide provides a comprehensive technical overview of the core principles, applications, and methodologies associated with AMC-based fluorogenic substrates.

The Fundamental Principle: A Tale of Quenching and Fluorescence

At the heart of AMC-based assays lies a simple yet elegant mechanism. 7-amino-4-methylcoumarin (AMC) is an intrinsically fluorescent molecule.[1][2][3][4][5] However, when it is chemically linked to a peptide or another molecular moiety via an amide bond to its amino group, its fluorescence is significantly quenched.[2][6] This conjugate, the AMC-based substrate, is essentially "dark."

The magic happens in the presence of a specific enzyme that recognizes and cleaves the peptide or molecular tag. This enzymatic cleavage liberates the free AMC molecule.[2][6] Unfettered from its quenching partner, the AMC fluorophore regains its ability to fluoresce intensely upon excitation with ultraviolet light. The resulting fluorescence is directly proportional to the amount of AMC released, and therefore, to the activity of the enzyme.[6][7]

This principle allows for the real-time, continuous monitoring of enzyme kinetics, providing a powerful tool for characterizing enzyme function and identifying potential inhibitors.[8]

Figure 1: Mechanism of AMC-based fluorogenic substrates.

Quantitative Data at a Glance

The selection of an appropriate AMC-based substrate is critical for the success of an enzymatic assay. This choice is often guided by the substrate's specificity for the target enzyme and its kinetic parameters. The following tables summarize key quantitative data for AMC and a selection of commonly used AMC-conjugated substrates.

Table 1: Spectroscopic Properties of 7-Amino-4-methylcoumarin (AMC)

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 341-380 nm | [1][2][4][9] |

| Emission Maximum (λem) | 440-460 nm | [1][4][7][9] |

| Molecular Weight | 175.18 g/mol | [4] |

Table 2: Kinetic Parameters of Selected AMC-Based Fluorogenic Substrates

| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| Caspase-3 | Ac-DEVD-AMC | ~10-20 | - | - | |

| Thrombin | Boc-VPR-AMC | 58 | 105 | 1.8 x 106 | |

| Chymotrypsin | Suc-LLVY-AMC | 15 | 75 | 5.0 x 106 | |

| Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) | Leu-AMC | - | - | 1.1 x 104 | [7] |

| Puromycin-sensitive aminopeptidase (PSA) | Arg-AMC | 21 | - | - | [7] |

| Histone Deacetylase 8 (KDAC8) | Boc-Lys(TFA)-AMC | 8.9 ± 1.6 | 0.034 ± 0.002 | - | [10] |

Note: Kinetic parameters can vary depending on assay conditions (e.g., pH, temperature, buffer composition). The data presented here are for illustrative purposes.

Detailed Experimental Protocols

The successful implementation of AMC-based assays requires meticulous attention to experimental detail. Below are detailed protocols for two common applications: a standard enzyme kinetic assay and a high-throughput screen for enzyme inhibitors.

Standard Enzyme Kinetic Assay

This protocol outlines the steps to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of an enzyme using an AMC-based substrate.

Materials:

-

Purified enzyme of interest

-

AMC-based fluorogenic substrate specific for the enzyme

-

Assay buffer (optimized for pH and ionic strength for the target enzyme)

-

96-well, black, flat-bottom microplate

-

Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex: 360-380 nm, Em: 440-460 nm)

-

Multi-channel pipette

-

DMSO (for dissolving substrate, if necessary)

-

Free AMC standard for generating a standard curve

Procedure:

-

Prepare a Standard Curve:

-

Prepare a stock solution of free AMC in assay buffer.

-

Perform serial dilutions to create a range of known AMC concentrations (e.g., 0 to 50 µM).

-

Add each concentration to the microplate in triplicate.

-

Read the fluorescence intensity at the appropriate wavelengths.

-

Plot fluorescence intensity versus AMC concentration and perform a linear regression to determine the conversion factor from relative fluorescence units (RFU) to molar concentration.

-

-

Prepare Reagents:

-

Prepare a stock solution of the AMC-based substrate in DMSO and then dilute it in assay buffer to various concentrations (typically ranging from 0.1 x Km to 10 x Km, if Km is known or can be estimated). It is crucial to keep the final DMSO concentration in the assay low (e.g., <1%) to avoid enzyme inhibition.

-

Prepare a working solution of the enzyme in assay buffer at a concentration that yields a linear reaction rate for the desired assay duration.

-

-

Perform the Assay:

-

To each well of the 96-well plate, add a fixed volume of assay buffer.

-

Add varying concentrations of the substrate to the wells.

-

Initiate the reaction by adding a fixed volume of the enzyme solution to each well.

-

Immediately place the plate in the fluorescence microplate reader, which has been pre-warmed to the desired temperature (e.g., 37°C).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes).

-

For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Convert the rate from RFU/min to moles/min using the standard curve.

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the values of Km and Vmax. The turnover number (kcat) can be calculated if the enzyme concentration is known (kcat = Vmax / [E]).[11]

-

Figure 2: Experimental workflow for an enzyme kinetic assay.

High-Throughput Screening (HTS) for Inhibitors

This protocol provides a framework for screening a compound library to identify potential inhibitors of a target enzyme.

Materials:

-

All materials from the standard enzyme kinetic assay

-

Compound library dissolved in DMSO

-

384-well, black, low-volume microplates

-

Acoustic liquid handler or other automated liquid handling system

-

HTS-compatible fluorescence microplate reader

Procedure:

-

Assay Miniaturization and Optimization:

-

Adapt the enzyme kinetic assay to a 384-well format, optimizing enzyme and substrate concentrations to achieve a robust signal-to-background ratio and a linear reaction rate within a suitable screening window (e.g., 15-60 minutes). The substrate concentration is typically set at or below the Km to facilitate the identification of competitive inhibitors.[12]

-

Determine the Z'-factor of the assay to assess its suitability for HTS. A Z'-factor > 0.5 is generally considered acceptable.

-

-

Compound Plating:

-

Using an acoustic liquid handler, transfer a small volume (e.g., 20-50 nL) of each compound from the library source plates to the 384-well assay plates.

-

Include appropriate controls on each plate:

-

Negative controls (0% inhibition): Wells containing enzyme, substrate, and DMSO (no compound).

-

Positive controls (100% inhibition): Wells containing enzyme, substrate, and a known potent inhibitor of the enzyme.

-

-

-

HTS Assay Execution:

-

Add the enzyme solution to all wells of the assay plates and incubate for a short period (e.g., 15-30 minutes) to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Incubate the plates at the optimal temperature for the specified reaction time.

-

-

Data Acquisition and Analysis:

-

Measure the endpoint fluorescence intensity in each well using an HTS-compatible plate reader.

-

Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_positive_control) / (Fluorescence_negative_control - Fluorescence_positive_control))

-

Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

-

-

Hit Confirmation and Follow-up:

-

Re-test the primary hits in a dose-response format to determine their potency (IC₅₀ value).

-

Perform secondary assays to rule out false positives (e.g., compounds that interfere with the fluorescence signal or are non-specific inhibitors).

-

Visualizing a Key Signaling Pathway: The Caspase Cascade in Apoptosis

AMC-based substrates are extensively used to study proteases, a class of enzymes central to many signaling pathways. A prime example is the caspase family, which plays a critical role in apoptosis, or programmed cell death. The activity of effector caspases, such as caspase-3 and caspase-7, is commonly measured using substrates like Ac-DEVD-AMC.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 6. ubpbio.com [ubpbio.com]

- 7. benchchem.com [benchchem.com]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. explorationpub.com [explorationpub.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Fluorogenic Probe: A Technical Guide to the Discovery and Application of Boc-Leu-Lys-Arg-AMC

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery, development, and application of the fluorogenic substrate, Boc-Leu-Lys-Arg-AMC. This document provides an in-depth analysis of the substrate's properties, detailed experimental protocols for its use, and its role in the characterization of key proprotein processing enzymes.

Introduction: Unmasking Proteolytic Activity

The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to understanding a vast array of biological processes, from hormone activation to viral maturation. A key challenge in this field has been the development of sensitive and specific tools to measure the activity of these enzymes. The introduction of fluorogenic substrates, which release a fluorescent signal upon cleavage, marked a significant advancement. This guide focuses on a specific and widely utilized fluorogenic substrate: N-α-t-Boc-L-leucyl-L-lysyl-L-arginine-7-amido-4-methylcoumarin, commonly abbreviated as this compound or Boc-LKR-AMC.

Discovery and Development

The conceptual framework for the development of substrates like this compound arose from the need to assay for a class of enzymes that cleave proteins at the carboxyl side of paired basic amino acid residues. An early example of research into this class of enzymes was the work of Mizuno et al. in 1987, who identified a pro-atrial natriuretic peptide-cleaving enzyme. While not the first synthesis of this compound, this work highlighted the importance of developing specific substrates for such processing enzymes.

The full potential of this compound as a tool for enzymology was realized with the characterization of Kex2 protease from the yeast Saccharomyces cerevisiae. The seminal 1992 paper by Brenner and Fuller, titled "Structural and enzymatic characterization of a purified prohormone-processing enzyme: secreted, soluble Kex2 protease," extensively utilized a panel of fluorogenic substrates, including this compound, to define the substrate specificity and kinetic parameters of this key proprotein convertase.[1][2][3][4][5][6] This research established this compound as a valuable reagent for studying Kex2 and other related subtilisin-like proprotein convertases (SPCs), such as furin.

Mechanism of Action

This compound is a synthetic tripeptide linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the AMC fluorophore is quenched and does not emit a significant fluorescent signal. However, upon enzymatic cleavage of the amide bond between the arginine residue and the AMC moiety by a protease with appropriate specificity, free AMC is released. The liberated AMC is highly fluorescent, with an excitation maximum around 380 nm and an emission maximum around 460 nm. The rate of the increase in fluorescence is directly proportional to the rate of substrate cleavage and, therefore, the activity of the enzyme.

Quantitative Data Summary

The following table summarizes the steady-state kinetic parameters for the cleavage of this compound and related substrates by a secreted, soluble form of Kex2 protease, as determined by Brenner and Fuller (1992).[1][4][6] This data is crucial for comparative studies and for designing experiments with appropriate substrate concentrations.

| Substrate Sequence | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| This compound | 23 | 3.9 | 5,900,000 |

| Ac-Pro-Met-Tyr-Lys-Arg-AMC | 25 | 2.2 | 11,000,000 |

| Boc-Leu-Arg-Arg-AMC | 45 | 17 | 2,600,000 |

| Boc-Gln-Arg-Arg-AMC | 21 | 13 | 1,600,000 |

Experimental Protocols

The following is a detailed methodology for a typical in vitro Kex2 protease activity assay using this compound, adapted from the procedures described by Brenner and Fuller (1992).[1][4][6]

Reagents and Buffers

-

Assay Buffer: 200 mM Bistris-HCl, pH 7.0, 1 mM CaCl₂, 0.01% (v/v) Triton X-100.

-

Substrate Stock Solution: A 10 mM stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

Enzyme: Purified, soluble Kex2 protease.

-

Quenching Solution: 0.125 M ZnSO₄.

Assay Procedure

-

Prepare the assay reaction mixture by combining the assay buffer and the desired final concentration of this compound (e.g., for kinetic analysis, a range of concentrations bracketing the Km value should be used). The final DMSO concentration should be kept low (e.g., ≤1%) to avoid effects on enzyme activity.

-

Pre-incubate the reaction mixture at 37°C.

-

Initiate the reaction by adding a small volume of the Kex2 enzyme solution.

-

Incubate the reaction at 37°C for a defined period, ensuring that the reaction remains in the initial linear range of product formation.

-

Terminate the reaction by adding the quenching solution (e.g., 0.95 ml of 0.125 M ZnSO₄ to a 50 µl reaction).

-

Measure the fluorescence of the released AMC using a fluorometer with an excitation wavelength of 385 nm and an emission wavelength of 465 nm.

-

To quantify the amount of released AMC, a standard curve should be generated using known concentrations of free AMC under the same assay conditions.

Visualizations

Kex2 Proprotein Processing Pathway

The following diagram illustrates the key steps in the processing of proproteins by Kex2 in the yeast secretory pathway.

References

- 1. Structural and enzymatic characterization of a purified prohormone-processing enzyme: secreted, soluble Kex2 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. embopress.org [embopress.org]

- 4. Structural and enzymatic characterization of a purified prohormone-processing enzyme: secreted, soluble Kex2 protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Structural and enzymatic characterization of a purified prohormone-processing enzyme: secreted, soluble Kex2 protease. | Semantic Scholar [semanticscholar.org]

- 6. brennerlab.net [brennerlab.net]

A Technical Guide to Boc-Leu-Lys-Arg-AMC for Serine Protease Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic serine protease substrate, Boc-Leu-Lys-Arg-AMC. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this tool for the detection and characterization of specific serine protease activities, with a primary focus on the Kex2 endoprotease.

Core Principles and Mechanism of Action

This compound is a synthetic peptide substrate designed to be highly specific for certain serine proteases that recognize and cleave at paired basic amino acid residues. The substrate consists of a tripeptide sequence (Leu-Lys-Arg) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The N-terminus of the peptide is protected by a tert-butyloxycarbonyl (Boc) group.

In its intact form, the substrate is non-fluorescent as the AMC fluorophore is quenched. Upon enzymatic cleavage of the amide bond between the arginine (Arg) residue and the AMC molecule by a target serine protease, the free AMC is released. This liberation of AMC results in a significant increase in fluorescence, which can be monitored in real-time to determine enzymatic activity. The rate of fluorescence increase is directly proportional to the rate of substrate cleavage and, therefore, to the concentration and activity of the enzyme.

The primary and well-characterized target for this compound is the Kex2 endoprotease (also known as kexin or proteinase yscF), a calcium-dependent serine protease found in the yeast Saccharomyces cerevisiae. Kex2 plays a crucial role in the secretory pathway by processing prohormones and other precursor proteins at the carboxyl side of paired basic residues, most notably Lys-Arg and Arg-Arg sequences.

Quantitative Data Presentation

The following table summarizes the key quantitative parameters for the enzymatic reaction between Kex2 protease and the this compound substrate. This data is essential for designing and interpreting kinetic assays.

| Parameter | Value | Enzyme | Reference |

| Michaelis Constant (Km) | 3.9 µM | Kex2 Protease | [1] |

| Catalytic Rate Constant (kcat) | 23 s-1 | Kex2 Protease | [1] |

| Catalytic Efficiency (kcat/Km) | 5.9 x 106 M-1s-1 | Kex2 Protease | [1] |

| Optimal pH | 6.5 - 9.5 | Kex2 Protease | [1] |

| Excitation Wavelength (λex) | 380 nm | Free AMC | [2] |

| Emission Wavelength (λem) | 460 nm | Free AMC | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Preparation of Reagents

-

This compound Stock Solution:

-

Dissolve lyophilized this compound in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

-

-

Assay Buffer:

-

A common assay buffer for Kex2 activity is 200 mM Bistris-HCl, pH 7.0, containing 1 mM CaCl2 and 0.01% (v/v) Triton X-100.[3]

-

Prepare the buffer using high-purity water and filter-sterilize before use.

-

-

Enzyme Solution:

-

Prepare a stock solution of purified Kex2 protease in an appropriate buffer (e.g., the assay buffer without substrate).

-

The final enzyme concentration in the assay will need to be optimized, but a starting point could be in the low nanomolar range.

-

-

AMC Standard Curve:

-

Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO.

-

Perform a serial dilution of the AMC stock solution in the assay buffer to create a range of standards (e.g., 0-10 µM).

-

Kex2 Activity Assay

-

Reaction Setup:

-

In a 96-well black microplate, add the assay buffer to each well.

-

Add the desired volume of the this compound stock solution to each well to achieve the final desired substrate concentration (typically at or below the Km value for initial rate measurements).

-

Include control wells:

-

No-enzyme control: Assay buffer and substrate only.

-

No-substrate control: Assay buffer and enzyme only.

-

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the Kex2 enzyme solution to each well (except the no-enzyme control).

-

Mix gently by pipetting or using a plate shaker.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 15-30 minutes).

-

Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time for each well.

-

Determine the initial reaction velocity (V0) from the linear portion of the curve.

-

Subtract the background fluorescence from the no-enzyme control.

-

Use the AMC standard curve to convert the rate of fluorescence increase (RFU/min) to the rate of product formation (moles/min).

-

Visualization of Pathways and Workflows

Mechanism of Action

Caption: Enzymatic cleavage of this compound by a serine protease.

Kex2 Processing Pathway in Yeast

Caption: The Kex2 endoprotease processing pathway in the yeast secretory system.

Experimental Workflow

Caption: A typical experimental workflow for a serine protease activity assay.

References

A Technical Guide to Fluorometric Enzyme Assays: Principles and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles, experimental design, and data analysis of fluorometric enzyme assays. These assays are indispensable tools in basic research and drug discovery, offering high sensitivity for quantifying enzyme activity and kinetics. This document details the core methodologies, presents data in a structured format, and includes detailed experimental protocols and workflow visualizations.

Fundamental Principles of Fluorometric Enzyme Assays

Fluorometric enzyme assays measure the rate of an enzymatic reaction by detecting changes in fluorescence. Fluorescence is the phenomenon where a molecule, known as a fluorophore, absorbs light at a specific wavelength and emits light at a longer wavelength.[1][2] The difference between the excitation and emission wavelengths is called the Stokes Shift.[1]

The core principle of these assays lies in linking enzyme activity to a change in the fluorescence signal. This can be achieved in several ways:

-

Formation of a Fluorescent Product: A non-fluorescent or weakly fluorescent substrate is converted into a highly fluorescent product by the enzyme.[1][3] An example is the use of 4-methylumbelliferyl (4-MU) conjugated substrates, where enzymatic cleavage releases the highly fluorescent 4-MU.[4]

-

Consumption of a Fluorescent Substrate: A fluorescent substrate is converted into a non-fluorescent product.[1] A common example involves assays with the nucleotide coenzymes NADH and NADPH, which are fluorescent, while their oxidized forms (NAD+ and NADP+) are not.

-

Fluorescence Resonance Energy Transfer (FRET): FRET-based assays utilize a substrate labeled with two different fluorophores: a donor and an acceptor (or quencher). When in close proximity, the emission energy of the donor is transferred to the acceptor, resulting in a change in the overall fluorescence signal. Enzymatic cleavage of the substrate separates the donor and acceptor, leading to a measurable change in the fluorescence of either the donor or the acceptor.[1][5]

Fluorometric assays are generally more sensitive than spectrophotometric assays but can be susceptible to interference from fluorescent compounds in the sample and the photostability of the fluorophores.[3]

Core Components and Considerations

A successful fluorometric enzyme assay requires careful selection and optimization of its components.

Enzymes and Substrates

The choice of substrate is critical and depends on the enzyme being studied. A wide variety of synthetic substrates are commercially available, often with fluorophores like 4-methylumbelliferone (MUB) or 7-amino-4-methylcoumarin (MUC).[6] It is essential to ensure that the fluorescent tag does not significantly alter the enzyme's affinity for the substrate.[]

Buffers and Reaction Conditions

Enzyme activity is highly dependent on pH, temperature, and ionic strength.[4] The assay buffer must maintain a stable pH at which the enzyme is optimally active. Temperature control is also crucial, as a one-degree change can alter enzyme activity by 4-8%.[8]

Instrumentation

A fluorometer or a microplate reader with fluorescence detection capabilities is required.[3] For high-throughput screening, microplate readers are essential.[3][8] It is important to use appropriate microplates; black plates are recommended for fluorescence assays to minimize background signal and well-to-well crosstalk.[9]

Experimental Workflow and Design

The general workflow for a fluorometric enzyme assay involves several key steps, from preparation to data analysis.

Controls

Several controls are essential for accurate results:

-

No-Enzyme Control: Contains all reaction components except the enzyme to measure background fluorescence from the substrate.

-

No-Substrate Control: Contains all reaction components except the substrate to measure any intrinsic fluorescence from the enzyme preparation.

-

Inhibitor Control: If screening for inhibitors, a known inhibitor is used as a positive control.

Signaling Pathways in Fluorometric Assays

The fundamental signaling event in a fluorometric enzyme assay is the enzymatic conversion of a substrate into a product with altered fluorescent properties.

"Turn-On" Assay

In a "turn-on" assay, the fluorescence signal increases over time as a non-fluorescent substrate is converted to a fluorescent product.

FRET-Based Assay

In a FRET-based assay, the enzymatic cleavage of a substrate separates a donor and a quencher, leading to an increase in the donor's fluorescence.

Data Presentation and Analysis

Quantitative data from fluorometric enzyme assays should be presented clearly to allow for easy interpretation and comparison.

Standard Curve

A standard curve is generated using known concentrations of the fluorophore to convert relative fluorescence units (RFU) into molar concentrations of the product.

| Fluorophore Concentration (µM) | Average RFU | Standard Deviation |

| 0 | 52 | 5 |

| 2.5 | 1580 | 45 |

| 5 | 3210 | 98 |

| 10 | 6550 | 150 |

| 25 | 16200 | 320 |

| 50 | 32500 | 580 |

Enzyme Kinetics

The initial reaction rates (V₀) are determined from the slope of the fluorescence signal over time. These rates can then be plotted against substrate concentration to determine kinetic parameters like Kₘ and Vₘₐₓ using Michaelis-Menten analysis.

| Substrate Concentration (µM) | Initial Rate (RFU/min) | Initial Rate (µM/min) |

| 0 | 10 | 0.00 |

| 5 | 550 | 0.17 |

| 10 | 980 | 0.30 |

| 25 | 1850 | 0.57 |

| 50 | 2500 | 0.77 |

| 100 | 3100 | 0.95 |

Experimental Protocols

The following are generalized protocols for performing a fluorometric enzyme assay. Specific concentrations and incubation times will need to be optimized for each enzyme and substrate.

Protocol for a "Turn-On" Assay

-

Reagent Preparation:

-

Prepare a 2X assay buffer (e.g., 100 mM Tris-HCl, pH 7.4).

-

Prepare a stock solution of the enzyme in assay buffer. The final concentration should be in the linear range of the assay.

-

Prepare a stock solution of the fluorogenic substrate (e.g., 4-MUB-substrate) in a suitable solvent like DMSO.

-

Prepare a series of dilutions of the free fluorophore (e.g., 4-MUB) in assay buffer for the standard curve.[10]

-

-

Assay Setup (96-well plate):

-

Add 50 µL of each fluorophore standard to separate wells for the standard curve.

-

Add 50 µL of assay buffer to the "no-enzyme" and "no-substrate" control wells.

-

Add 50 µL of the substrate solution (diluted in assay buffer to 2X the final concentration) to the sample and "no-enzyme" wells.

-

Add 50 µL of the enzyme solution (diluted in assay buffer to 2X the final concentration) to the sample and "no-substrate" wells.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the final component (either enzyme or substrate) to the appropriate wells.

-

Immediately place the plate in a microplate reader pre-set to the optimal temperature.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 365/445 nm for 4-MUB) every minute for 30-60 minutes (kinetic read). Alternatively, incubate for a fixed time and then read the fluorescence (endpoint read).

-

-

Data Analysis:

-

Subtract the background fluorescence (from the "no-enzyme" control) from the sample readings.

-

Plot the standard curve of RFU versus fluorophore concentration and determine the linear regression equation.

-

Calculate the initial reaction rate (V₀) from the linear portion of the kinetic curve (RFU/min).

-

Convert the reaction rate from RFU/min to moles/min using the standard curve.

-

Calculate the specific activity of the enzyme (moles/min/mg of enzyme).

-

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| High Background | Substrate instability or contamination. | Use fresh substrate; check for interfering fluorescent compounds in the sample. |

| Inconsistent Readings | Pipetting errors; temperature fluctuations. | Use calibrated pipettes; ensure uniform temperature across the plate.[9] |

| No Signal | Inactive enzyme; incorrect buffer conditions. | Use a fresh enzyme stock; optimize pH and buffer components. |

| Signal Quenching | High substrate or product concentration. | Dilute the sample; check for inner filter effects.[11] |

This guide provides a solid foundation for developing and executing robust fluorometric enzyme assays. For specific applications, further optimization of the experimental conditions is always recommended to ensure accurate and reproducible results.

References

- 1. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 2. goldbio.com [goldbio.com]

- 3. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzyme assay - Wikipedia [en.wikipedia.org]

- 5. Fluorimoetric and manometric methods of enzyme assay | PPTX [slideshare.net]

- 6. nrel.colostate.edu [nrel.colostate.edu]

- 8. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]

- 9. docs.abcam.com [docs.abcam.com]

- 10. High-throughput Fluorometric Measurement of Potential Soil Extracellular Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thermofisher.com [thermofisher.com]

Methodological & Application

Application Notes and Protocols for the Boc-Leu-Lys-Arg-AMC Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to utilizing the Boc-Leu-Lys-Arg-AMC fluorogenic substrate for the sensitive detection and characterization of Kex2 endoprotease activity. This assay is a valuable tool for studying enzyme kinetics, screening for inhibitors, and investigating the yeast secretory pathway.

Introduction

This compound is a synthetic peptide substrate designed for the specific and sensitive measurement of the activity of Kex2 endoprotease (also known as kexin or proteinase yscF).[1][2] Kex2 is a calcium-dependent serine protease located in the trans-Golgi network of yeast. It plays a crucial role in the maturation of secreted proteins and peptides by cleaving at the carboxyl side of paired basic amino acid residues, such as Lys-Arg and Arg-Arg. The assay principle is based on the enzymatic cleavage of the amide bond between the arginine (Arg) residue of the peptide and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of AMC is quenched. Upon enzymatic cleavage, free AMC is released, resulting in a quantifiable increase in fluorescence intensity.

Key Applications

-

Enzyme Kinetics and Characterization: Determination of kinetic parameters such as Km and kcat for the Kex2 endoprotease.

-

Inhibitor Screening: High-throughput screening and characterization of potential inhibitors of Kex2 activity for drug discovery and research purposes.

-

Yeast Secretory Pathway Research: Investigation of the function and regulation of Kex2 within the yeast secretory pathway.

-

Quality Control: Assessment of the activity of purified or recombinant Kex2 preparations.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties

| Parameter | Value |

| Full Name | t-Butyloxycarbonyl-L-leucyl-L-lysyl-L-arginine-7-amido-4-methylcoumarin |

| Molecular Formula | C₃₃H₅₂N₈O₇ |

| Excitation Wavelength (λex) | 360 - 380 nm |

| Emission Wavelength (λem) | 440 - 460 nm |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) |

| Storage Conditions | Store at -20°C, protect from light and moisture. |

Table 2: Steady-State Kinetic Parameters for Kex2 with Peptidyl-MCA Substrates

| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹M⁻¹) |

| Ac-Pro-Met-Tyr-Lys-Arg-MCA | 25 | 2.2 | 11,000,000 |

| Boc-Leu-Lys-Arg-MCA | 23 | 3.9 | 5,900,000 [3] |

| Boc-Leu-Arg-Arg-MCA | 45 | 17 | 2,600,000 |

| Boc-Gln-Arg-Arg-MCA | 21 | 13 | 1,600,000 |

Data adapted from Brenner, C., & Fuller, R. S. (1992). Structural and enzymatic characterization of a purified prohormone-processing enzyme: secreted, soluble Kex2 protease. Proceedings of the National Academy of Sciences, 89(3), 922-926.[3]

Table 3: Recommended Reagent Concentrations

| Reagent | Stock Concentration | Final Concentration |

| This compound | 10 mM in DMSO | 10 - 100 µM |

| Kex2 Endoprotease | Varies (e.g., 1 mg/mL) | 1 - 10 nM |

| Assay Buffer (Tris-HCl) | 1 M, pH 7.5 | 50 mM |

| Calcium Chloride (CaCl₂) | 1 M | 1 - 2 mM |

| AMC Standard | 1 mM in DMSO | 0 - 50 µM (for standard curve) |

Experimental Protocols

I. Reagent Preparation

-

Assay Buffer (50 mM Tris-HCl, 1 mM CaCl₂, pH 7.5):

-

Prepare a 1 M stock solution of Tris-HCl and adjust the pH to 7.5.

-

Prepare a 1 M stock solution of CaCl₂.

-

To prepare 100 mL of assay buffer, mix 5 mL of 1 M Tris-HCl, 100 µL of 1 M CaCl₂, and bring the final volume to 100 mL with deionized water.

-

-

Substrate Stock Solution (10 mM):

-

Dissolve the appropriate amount of this compound in anhydrous DMSO to make a 10 mM stock solution.

-

Store in small aliquots at -20°C, protected from light.

-

-

Enzyme Solution:

-

Prepare a stock solution of purified or recombinant Kex2 endoprotease in an appropriate buffer (e.g., assay buffer without substrate).

-

The optimal final concentration of the enzyme should be determined empirically but typically ranges from 1 to 10 nM.

-

-

AMC Standard Stock Solution (1 mM):

-

Dissolve 7-amino-4-methylcoumarin (AMC) in DMSO to a final concentration of 1 mM.

-

Store in small aliquots at -20°C, protected from light.

-

II. Assay Protocol

This protocol is designed for a 96-well plate format. Adjust volumes as needed for other formats.

-

Prepare AMC Standard Curve:

-